N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
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Overview
Description
N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a difluorinated oxolane ring, a hydroxymethyl group, and a pyrimidinyl benzamide moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through a series of reactions starting from a suitable precursor, such as a dihydroxy compound
Attachment of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the oxolane intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the pyrimidinyl oxolane intermediate with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrimidinyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The difluorinated oxolane ring and the pyrimidinyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxopyrimidin-4-yl]benzamide
- N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxopyrimidin-4-yl]benzamide
Uniqueness
N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is unique due to the presence of the difluorinated oxolane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability, binding affinity, and specificity compared to similar compounds.
Properties
Molecular Formula |
C16H15F2N3O5 |
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Molecular Weight |
367.30 g/mol |
IUPAC Name |
N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(23)10(8-22)26-14(16)21-7-6-11(20-15(21)25)19-13(24)9-4-2-1-3-5-9/h1-7,10,12,14,22-23H,8H2,(H,19,20,24,25)/t10-,12?,14-/m1/s1 |
InChI Key |
HSMDTRXWNNAGKY-GYYYEOQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C(C([C@H](O3)CO)O)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Origin of Product |
United States |
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